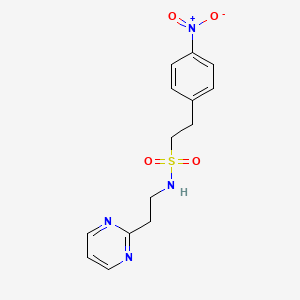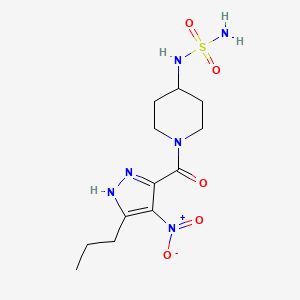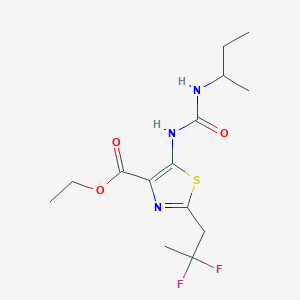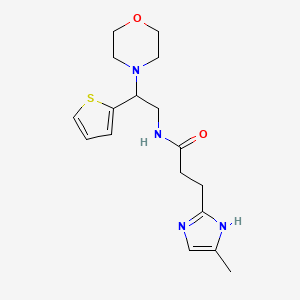
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide, also known as NPEES, is a sulfonamide compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide involves its binding to the active site of carbonic anhydrase, inhibiting its activity. Carbonic anhydrase is involved in the regulation of pH and CO2 levels in the body, and its inhibition by this compound can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its inhibition of carbonic anhydrase activity, which can lead to a decrease in pH and an increase in CO2 levels in the body. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase activity and its fluorescent properties, which make it a useful tool for imaging biological systems. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For the research on 2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide include its use as a tool for studying the role of carbonic anhydrase in various biological systems. It can also be used in the development of new therapies for cancer and other diseases. Further research is needed to determine the safety and efficacy of this compound in these applications.
Conclusion
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in various biological applications and further research is needed to determine its safety and efficacy.
Métodos De Síntesis
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide can be synthesized using various methods, including the reaction of 2-(4-nitrophenyl)ethylamine with pyrimidine-2-ethylsulfonyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions and the product is purified using column chromatography. Other methods include the reaction of 2-(4-nitrophenyl)ethylamine with pyrimidine-2-ethylsulfonyl azide or pyrimidine-2-ethylsulfonyl isocyanate.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide has been used in various scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. It has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes. This compound has also been used as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-N-(2-pyrimidin-2-ylethyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-18(20)13-4-2-12(3-5-13)7-11-23(21,22)17-10-6-14-15-8-1-9-16-14/h1-5,8-9,17H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZECPYXXSPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCNS(=O)(=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-ethyl-2-methyl-5-(2-piperidin-2-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359008.png)
![1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)

![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)

![4-oxo-N-(2-pyrimidin-2-ylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7359067.png)
![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)

![tert-butyl (2S,4S)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B7359071.png)
![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)

![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)